Cas no 1013096-03-1 (1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid)

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid structure
1013096-03-1 structure
Product name:1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid
CAS No:1013096-03-1
MF:C23H27NO4S2
MW:445.594784021378
MDL:MFCD24849705
CID:5205061

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butyldisulfanyl)propanoic acid
    • MDL: MFCD24849705
    • Inchi: 1S/C23H27NO4S2/c1-23(2,3)30-29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t20-/m0/s1
    • InChI Key: QPVDBMCIAVPXQJ-FQEVSTJZSA-N
    • SMILES: C(O)(=O)[C@H](CSSC(C)(C)C)N(C(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O)C

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB470593-1 g
Fmoc-N-methyl-S-tert-butylthio-L-cysteine; .
1013096-03-1
1g
€1523.00 2023-06-15
AstaTech
E70908-1/G
FMOC-N-METHYL-S-TERT-BUTYLTHIO-L-CYSTEINE
1013096-03-1 95%
1/G
$990 2023-03-02
abcr
AB470593-250mg
Fmoc-N-methyl-S-tert-butylthio-L-cysteine; .
1013096-03-1
250mg
€745.70 2025-02-27
abcr
AB470593-100 mg
Fmoc-N-methyl-S-tert-butylthio-L-cysteine; .
1013096-03-1
100mg
€427.60 2023-06-15
AstaTech
E70908-0.25/G
FMOC-N-METHYL-S-TERT-BUTYLTHIO-L-CYSTEINE
1013096-03-1 95%
0.25/G
$495 2023-03-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1446945-1g
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butyldisulfanyl)propanoic acid
1013096-03-1 97%
1g
¥6358.00 2023-11-22
Ambeed
A804588-100mg
Fmoc-N-methyl-S-tert-butylthio-L-cysteine
1013096-03-1 97%
100mg
$155.0 2024-04-26
abcr
AB470593-25mg
Fmoc-N-methyl-S-tert-butylthio-L-cysteine; .
1013096-03-1
25mg
€236.00 2025-02-27
Ambeed
A804588-1g
Fmoc-N-methyl-S-tert-butylthio-L-cysteine
1013096-03-1 97%
1g
$664.0 2024-04-26
abcr
AB470593-25 mg
Fmoc-N-methyl-S-tert-butylthio-L-cysteine; .
1013096-03-1
25mg
€236.00 2023-06-15

Additional information on 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid

Introduction to 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic Acid (CAS No. 1013096-03-1)

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid, with the CAS number 1013096-03-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound features a unique structural framework that combines a cyclohexane ring with a fluorenylmethoxy carbonyl group, making it a versatile intermediate in the development of novel therapeutic agents. The presence of both amino and carboxylic acid functionalities provides multiple points for further chemical modification, enabling its application in the synthesis of peptidomimetics and other biologically active molecules.

The compound's molecular structure is highly intriguing from a synthetic chemistry perspective. The fluorenylmethoxy carbonyl moiety not only enhances the solubility and stability of the molecule but also serves as a protective group for the amino functionality. This dual role makes it particularly valuable in multi-step synthetic routes where selective protection and deprotection are crucial. The cyclohexane ring component contributes to the overall steric environment, influencing both the reactivity and binding properties of the molecule in biological systems.

In recent years, there has been growing interest in the development of peptidomimetics as alternative therapeutic agents due to their improved pharmacokinetic properties compared to natural peptides. The compound 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid has emerged as a key building block in this area. Its ability to mimic peptide sequences while avoiding issues such as rapid degradation and immune rejection makes it an attractive candidate for drug discovery efforts.

The pharmaceutical industry has leveraged this compound in several innovative approaches. For instance, researchers have utilized its structural features to develop inhibitors targeting various enzymatic pathways implicated in diseases such as cancer, inflammation, and neurodegeneration. The fluorenylmethoxy carbonyl group provides a handle for solid-phase peptide synthesis, allowing for efficient production of complex peptidomimetic libraries. Furthermore, the methyl-substituted cyclohexane ring enhances binding affinity by introducing conformational flexibility, which is critical for achieving high specificity in biological interactions.

Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies have demonstrated that modifications to the cyclohexane ring can significantly alter binding affinities and selectivity profiles. These insights have guided medicinal chemists in designing next-generation compounds with improved therapeutic efficacy. Additionally, the use of machine learning algorithms has enabled rapid screening of analogs, accelerating the drug discovery process.

The role of this compound extends beyond peptidomimetics. It has been explored as a precursor in the synthesis of non-peptide-based bioactive molecules. For example, its structural motif has been incorporated into small molecules that interact with protein targets traditionally thought to be undruggable. This underscores its versatility and broad applicability in medicinal chemistry.

The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid involves a series of well-established organic reactions, including Friedel-Crafts acylation followed by nucleophilic substitution and protection-deprotection strategies. Recent improvements in synthetic methodologies have enhanced both yield and purity, making large-scale production more feasible. These advancements are crucial for supporting preclinical and clinical trials aimed at evaluating the therapeutic potential of derivatives derived from this compound.

In conclusion, 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid (CAS No. 1013096-03-1) represents a cornerstone in modern pharmaceutical research. Its unique structural features and functional groups make it an invaluable tool for developing innovative therapeutic agents across various disease areas. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of drug discovery efforts.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1013096-03-1)1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid
A989543
Purity:99%/99%
Quantity:1g/250mg
Price ($):598.0/237.0